N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
Overview
Description
N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Labeling
N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, and compounds with similar structural features, have been utilized in the synthesis of labeled compounds for research purposes. For instance, the synthesis of Sulpiride, labeled with carbon 14, demonstrates the importance of such chemical structures in creating radiolabeled molecules for pharmacokinetic studies and drug metabolism research (Noel et al., 1972).
Pharmacological Studies
Research has explored the structure-activity relationships within benzoic acid derivatives, leading to the development of hypoglycemic agents. Modifications of similar compounds have resulted in significant advancements in diabetes treatment, highlighting the compound's relevance in medicinal chemistry (Grell et al., 1998).
Nucleophilic Addition and Cyclization Reactions
In the realm of organic synthesis, the use of hydroxylamine-O-sulfonic acid (HOSA) for nucleophilic amination and its application in tandem nucleophilic addition–electrophilic cyclization reactions have been studied. This research underscores the utility of this compound in synthesizing heterocyclic compounds with potential pharmacological activities (Sączewski et al., 2011).
Electrochemical Applications
The sulpiride drug, which shares structural similarities with this compound, has been used as an electroactive material in the creation of PVC-based Zinc ion-selective electrodes. This showcases the compound's potential in electrochemical sensors and analytical chemistry applications (Saleh & Gaber, 2001).
Properties
IUPAC Name |
2-methoxy-N-propan-2-yl-5-(pyridin-3-ylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11(2)18-16(20)14-9-13(6-7-15(14)23-3)24(21,22)19-12-5-4-8-17-10-12/h4-11,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNECKYUPFOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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